molecular formula C18H11ClN2O2 B12091449 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12091449
M. Wt: 322.7 g/mol
InChI Key: UZWICYGNFHCBNH-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .

Scientific Research Applications

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and potential biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H11ClN2O2/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)10-11-6-8-20-9-7-11/h1-9H,10H2

InChI Key

UZWICYGNFHCBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl

Origin of Product

United States

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